molecular formula C11H8N2O B3356496 9H-Pyrrolo(1,2-a)indol-9-one, 6-amino- CAS No. 66889-49-4

9H-Pyrrolo(1,2-a)indol-9-one, 6-amino-

Cat. No.: B3356496
CAS No.: 66889-49-4
M. Wt: 184.19 g/mol
InChI Key: VPOFAQOMIYEBEJ-UHFFFAOYSA-N
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Description

9H-Pyrrolo(1,2-a)indol-9-one, 6-amino- is a heterocyclic compound that belongs to the class of pyrroloindoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Pyrrolo(1,2-a)indol-9-one, 6-amino- typically involves the treatment of 2-bromoaryl pyrrole/indol-2-yl ketones with cesium carbonate in dimethylformamide (DMF) at elevated temperatures (around 125°C). This reaction results in the formation of the desired compound in moderate to excellent yields . Another method involves the use of Brønsted acid catalyzed Friedel–Crafts alkenylation/1,6-addition/condensation cascade reactions, which provide access to highly functionalized pyrroloindoles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

9H-Pyrrolo(1,2-a)indol-9-one, 6-amino- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrroloindoles, which can have different functional groups introduced onto the core structure, enhancing their chemical and biological properties .

Mechanism of Action

The mechanism of action of 9H-Pyrrolo(1,2-a)indol-9-one, 6-amino- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the amino group at the 6-position in 9H-Pyrrolo(1,2-a)indol-9-one, 6-amino- imparts unique chemical and biological properties, making it distinct from its analogues.

Properties

IUPAC Name

7-aminopyrrolo[1,2-a]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c12-7-3-4-8-10(6-7)13-5-1-2-9(13)11(8)14/h1-6H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOFAQOMIYEBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=O)C3=C2C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80217033
Record name 9H-Pyrrolo(1,2-a)indol-9-one, 6-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80217033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66889-49-4
Record name 9H-Pyrrolo(1,2-a)indol-9-one, 6-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066889494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC250624
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250624
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Pyrrolo(1,2-a)indol-9-one, 6-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80217033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9H-Pyrrolo(1,2-a)indol-9-one, 6-amino-
Reactant of Route 2
9H-Pyrrolo(1,2-a)indol-9-one, 6-amino-
Reactant of Route 3
9H-Pyrrolo(1,2-a)indol-9-one, 6-amino-
Reactant of Route 4
9H-Pyrrolo(1,2-a)indol-9-one, 6-amino-
Reactant of Route 5
9H-Pyrrolo(1,2-a)indol-9-one, 6-amino-
Reactant of Route 6
9H-Pyrrolo(1,2-a)indol-9-one, 6-amino-

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